Carbethoxy propionyldithranol
Description
Carbethoxy propionyldithranol is a synthetic organic compound characterized by two carbethoxy (ethoxycarbonyl) groups attached to a dithranol (1,8-dihydroxy-9-anthrone) backbone. This structure confers unique chemical and biological properties, particularly in pharmaceutical and synthetic chemistry applications. The carbethoxy groups enhance lipophilicity and metabolic stability, as demonstrated by studies showing selective hydrolysis of one carbethoxy group by carboxylesterases in vivo (rat models), yielding the α-mono-carboxyamide metabolite . Its synthesis often involves protecting alcohol moieties with chloroformate derivatives, as seen in pyrrolidine-based intermediates, achieving high yields (e.g., 96% in prolinol protection) . The compound’s resistance to complete hydrolysis by carboxylesterases—unlike malaoxon, which acts as both a substrate and inhibitor of the enzyme—highlights its tailored enzymatic interactions .
Properties
CAS No. |
116293-88-0 |
|---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 4-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate |
InChI |
InChI=1S/C20H18O6/c1-2-26-16(24)10-9-15(23)17-11-5-3-7-13(21)18(11)20(25)19-12(17)6-4-8-14(19)22/h3-8,17,21-22H,2,9-10H2,1H3 |
InChI Key |
NPVYNFQZZZKDEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Canonical SMILES |
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Other CAS No. |
116293-88-0 |
Synonyms |
eta-carbethoxypropionyldithranol carbethoxy propionyldithranol |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electrophilic sites in carbethoxy propionyldithranol enable nucleophilic attacks by amines or alcohols, leading to substitution products. For example:
-
Reaction with primary amines :
-
Reaction with alcohols :
Key Conditions :
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives6:
-
Base-catalyzed hydrolysis :
-
Acid-catalyzed hydrolysis :
Mechanistic Pathway :
-
Nucleophilic attack by water/hydroxide on the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
Formation of Heterocyclic Derivatives
This compound reacts with hydrazines to form pyridazinone derivatives :
| Reaction Component | Conditions | Product Yield | Reference |
|---|---|---|---|
| Phenylhydrazine | Ethanol, 15 days, RT | 85% | |
| 2-Amino-3-carbethoxy thiophene | Reflux (5 hrs) | 87% |
Mechanism :
-
Nucleophilic attack by hydrazine on the carbonyl group.
Halogenation and Thio-derivative Formation
Treatment with POCl₃ facilitates chlorination at reactive sites, enabling further functionalization :
-
Chlorination :
-
Thio-derivative synthesis :
Key Observations :
Elimination Reactions
Under high-temperature or basic conditions, elimination reactions yield unsaturated products:
-
Dehydration :
Mechanistic Pathway :
Oxidative Reactions
Exposure to strong oxidizing agents (e.g., KMnO₄, CrO₃) oxidizes hydroxyl or ketone groups:
-
Ketone oxidation :
Evidence :
-
IR spectra show loss of carbonyl peaks (1,680 cm⁻¹) and emergence of broad O-H stretches (3,200 cm⁻¹) .
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Key Properties of Carbethoxy Propionyldithranol and Analogues
Mechanistic and Metabolic Differences
- Enzymatic Hydrolysis: this compound undergoes partial hydrolysis by carboxylesterases, retaining one carbethoxy group, whereas Carbethoxy Malathion is fully hydrolyzed to malaoxon, a potent acetylcholinesterase inhibitor . This partial hydrolysis contrasts with dimethoate, whose carboxyamide bonds resist enzymatic cleavage entirely .
- Electronic Effects : The electron-withdrawing carbethoxy groups stabilize carbocation intermediates in reactions, as seen in dihydroanthracene derivatives, but also reduce reactivity compared to compounds with electron-donating groups (e.g., methyl or hydroxy substituents) .
- Biological Specificity: Unlike Cliradon®, which replaces carbethoxy with a propionyl group for opioid receptor binding, this compound’s dithranol core likely directs its activity toward redox-mediated pathways (e.g., anti-inflammatory or antibiotic effects) .
Q & A
Basic Research Questions
Q. How can the carbethoxy group in Carbethoxy propionyldithranol be synthesized and characterized in laboratory settings?
- Methodological Answer : The carbethoxy (ethoxycarbonyl) group is typically introduced via esterification or Grignard reactions. For example, ethyl chloroformate can react with Grignard reagents under controlled conditions to avoid undesired side reactions with the carbethoxy group . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to identify the ethoxycarbonyl proton signals (δ ~1.2–1.4 ppm for CH3 and δ ~4.1–4.3 ppm for CH2 in ethyl esters) and infrared (IR) spectroscopy for carbonyl stretching (~1740 cm⁻¹) . Mass spectrometry further confirms molecular weight.
Q. What role does the carbethoxy group play in the biological activity of this compound?
- Methodological Answer : The carbethoxy group enhances lipophilicity, influencing membrane permeability and target binding. For instance, in antiviral studies, analogs with carbethoxy substitutions at specific positions (e.g., C-2 in indole derivatives) showed improved EC50 values (e.g., 0.22 nM for HIV-1 inhibition) compared to unsubstituted counterparts . Use comparative assays (e.g., cell-based antiviral activity tests) to quantify this effect.
Q. How can researchers resolve discrepancies in reported reactivity of carbethoxy-containing compounds?
- Methodological Answer : Contradictions in reactivity (e.g., hydrolysis rates or cycloaddition kinetics) may arise from steric or electronic effects. For example, carbethoxy groups at C-6 in cycloaddition substrates reduce reaction rates due to steric hindrance and electronic withdrawal, as shown in Table III of kinetic studies . Replicate experiments under standardized conditions (solvent, temperature, catalyst) and use computational modeling (e.g., DFT) to assess orbital interactions.
Advanced Research Questions
Q. What experimental strategies optimize the stability of this compound in biological systems?
- Methodological Answer : Stability challenges (e.g., hydrolysis) require structural tuning. Studies on proteins modified with carbethoxy groups suggest that burying the substituent in hydrophobic regions slows hydrolysis . For this compound, introduce steric hindrance (e.g., bulky adjacent groups) or use prodrug strategies. Monitor stability via high-performance liquid chromatography (HPLC) under physiological pH and temperature.
Q. How does the carbethoxy group influence the reaction mechanism in Rh(I)-catalyzed cycloadditions?
- Methodological Answer : In Rh(I)-catalyzed [2+2+2+1] cycloadditions, carbethoxy groups direct regioselectivity by stabilizing transition states through electron-withdrawing effects. For example, tetra(carbethoxy) substrates yield fused tropone systems with >90% yield under optimized conditions (e.g., 10% EtOAc/hexanes) . Use kinetic isotope effects (KIEs) and X-ray crystallography to map mechanistic pathways.
Q. How can structure-activity relationship (SAR) studies elucidate the necessity of the carbethoxy group for antiviral efficacy?
- Methodological Answer : Synthesize analogs with substitutions (e.g., carboxylic acid, methyl ester) at the carbethoxy position and compare activity. For example, replacing carbethoxy with a carboxylic acid in clerodane diterpenoids reduced anti-inflammatory activity, highlighting the group’s role in binding affinity . Employ dose-response assays (e.g., EC50/CC50 ratios) and molecular docking to validate SAR hypotheses.
Q. What analytical techniques resolve conflicting data on carbethoxy group contributions to thermodynamic parameters?
- Methodological Answer : Discrepancies in thermodynamic data (e.g., ΔH‡ values) may stem from competing reaction pathways. Use isothermal titration calorimetry (ITC) to measure enthalpy changes and variable-temperature NMR to assess equilibrium shifts. For instance, carbethoxy-substituted dipoles exhibit lower Keq values due to strengthened C1-C5 bonds, altering pre-equilibrium states .
Key Considerations for Experimental Design
- Control Groups : Always include unsubstituted analogs or parent compounds to isolate carbethoxy-specific effects.
- Data Validation : Use orthogonal techniques (e.g., NMR + HPLC) to confirm compound integrity in biological assays.
- Ethical Compliance : For in vivo studies, adhere to protocols for human/animal subject research, including informed consent and IRB approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
